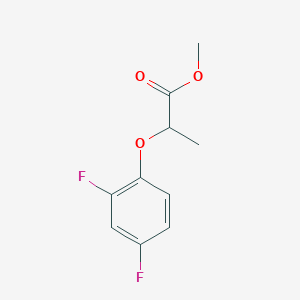![molecular formula C23H24N2O4 B6125154 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone](/img/structure/B6125154.png)
2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as AQ4N and is a prodrug that is activated under hypoxic conditions.
Mechanism of Action
AQ4N is a bioreductive prodrug that is activated under hypoxic conditions. The compound is reduced by cellular reductases to form the active metabolite AQ4, which binds to DNA and causes DNA damage. The DNA damage leads to the activation of apoptotic pathways, resulting in the death of cancer cells. AQ4N has been shown to be selective for hypoxic cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
AQ4N has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the efficacy of chemotherapy drugs. AQ4N has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
AQ4N has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. AQ4N is also selective for hypoxic cells, making it a useful tool for studying the effects of hypoxia on cancer cells. However, AQ4N has limitations in terms of its solubility and toxicity. The compound is poorly soluble in water, which can make it difficult to administer in vivo. AQ4N has also been shown to be toxic to normal cells at high concentrations.
Future Directions
There are several future directions for research on AQ4N. One direction is to study the potential use of AQ4N in combination with other chemotherapy drugs to enhance their efficacy. Another direction is to investigate the use of AQ4N in combination with radiation therapy. AQ4N has also been studied for its potential use in imaging hypoxic regions of tumors. Further research is needed to optimize the synthesis of AQ4N and to investigate the potential use of AQ4N in other applications, such as anti-inflammatory therapy.
In conclusion, 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone is a synthetic compound that has potential applications in cancer therapy. The compound acts as a bioreductive prodrug that is activated under hypoxic conditions, leading to the induction of apoptosis in cancer cells. AQ4N has several advantages for lab experiments, but also has limitations in terms of its solubility and toxicity. Further research is needed to investigate the potential use of AQ4N in combination with other chemotherapy drugs and in other applications.
Synthesis Methods
The synthesis of 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone involves the reaction of 9,10-anthraquinone-2-carboxylic acid with 1-aminocyclohexane-1-carboxylic acid and 2-(2-hydroxyethylamino)ethanol. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is purified through column chromatography to obtain pure 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone.
Scientific Research Applications
2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone has been extensively studied for its potential applications in cancer therapy. The compound acts as a bioreductive prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. AQ4N is converted into the active metabolite AQ4, which binds to DNA and causes DNA damage, leading to apoptosis of cancer cells. AQ4N has also been studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy.
properties
IUPAC Name |
2-(azepane-1-carbonyl)-1-(2-hydroxyethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-14-11-24-20-18(23(29)25-12-5-1-2-6-13-25)10-9-17-19(20)22(28)16-8-4-3-7-15(16)21(17)27/h3-4,7-10,24,26H,1-2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSPMDFRBOBSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B6125075.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125095.png)
![2-(2-chlorobenzyl)-4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]morpholine](/img/structure/B6125101.png)
![5-{[3-(2-naphthoyl)-1-piperidinyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6125110.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B6125122.png)
![4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6125123.png)

![2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B6125138.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B6125146.png)
![2-amino-4-[5-(4-bromophenyl)-2-furyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B6125149.png)
![N-(4-ethoxyphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6125159.png)

![2-(dimethylamino)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6125172.png)
![2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6125173.png)